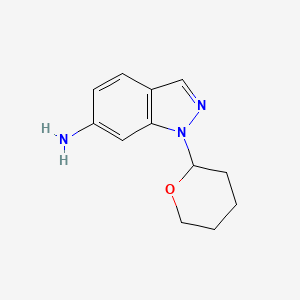![molecular formula C15H25N3 B1519670 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine CAS No. 1087784-53-9](/img/structure/B1519670.png)
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine
Overview
Description
“4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine” is a chemical compound with the CAS Number: 90931-05-8 . Its IUPAC name is 4-[4-(3-methylphenyl)-1-piperazinyl]-1-butanamine . The compound has a molecular weight of 247.38 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3 . This indicates that the compound has a molecular formula of C15H25N3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 247.38 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some derivatives of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine have been synthesized and found to possess moderate to good antimicrobial activities against test microorganisms, indicating potential use in antimicrobial applications (Bektaş et al., 2007).
Structural and Chemical Properties
The compound has been studied for its structural and chemical properties, such as crystal structure and formation of salts, which are important for understanding its behavior in various applications (Betz et al., 2011).
Design and Evaluation for Pharmacological Use
Derivatives of this compound have been designed and evaluated for potential pharmacological applications, including antidepressant and antianxiety activities, suggesting its utility in the development of new therapeutic agents (Kumar et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
Studies on luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, including derivatives of this compound, show potential applications in the field of materials science and photophysics (Gan et al., 2003).
Development in Polymer Chemistry
This compound has been used in the synthesis of novel polymers and studied for its reactivity properties, indicating applications in polymer chemistry and material science (Wu et al., 2004).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain health hazards . The hazard statements associated with the compound are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with the central nervous system, specifically targeting neurotransmitter receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine . .
Biochemical Analysis
Biochemical Properties
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . Additionally, it interacts with proteins involved in cell signaling, modulating their function and impacting cellular communication
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Additionally, it can alter gene expression patterns, impacting the production of proteins involved in critical cellular functions . These effects highlight the compound’s potential as a research tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, influencing their activity and function . For instance, it may inhibit or activate enzymes by binding to their active sites, altering their catalytic properties . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . It may degrade under certain conditions, leading to changes in its effects on cells and tissues . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Additionally, high doses may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for research and therapeutic applications . These dosage effects are essential for understanding the compound’s potential benefits and risks in various experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in amino acid metabolism, affecting the production and degradation of key metabolites . Additionally, it may interact with cofactors that modulate enzyme activity, further influencing metabolic pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function . The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . Additionally, its distribution within tissues can impact its overall effects on cellular function and metabolism . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, influencing gene expression and protein synthesis . Alternatively, it may accumulate in the cytoplasm, affecting cellular signaling and metabolism
properties
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-3-5-15(12-13)18-10-8-17(9-11-18)7-6-14(2)16/h3-5,12,14H,6-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWNGHGXDIZFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



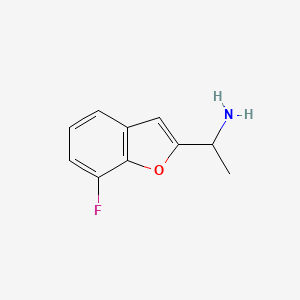
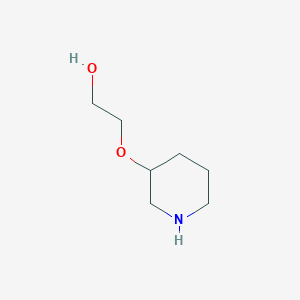


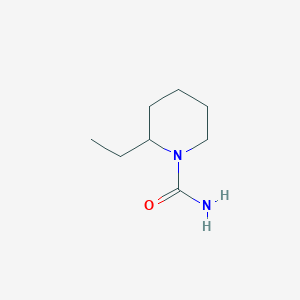
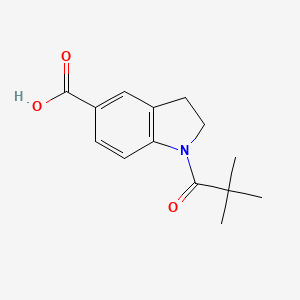

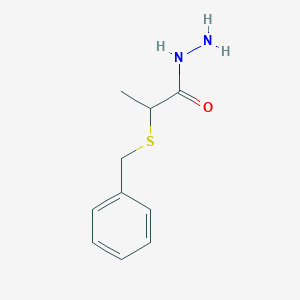
![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}piperazine dihydrochloride](/img/structure/B1519601.png)
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
